![molecular formula C17H17FN6O2 B2770617 7-(4-fluorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 923410-81-5](/img/structure/B2770617.png)
7-(4-fluorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(4-fluorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione” belongs to a class of novel heterocycles, specifically purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines . These compounds have been synthesized and their biological activities have been examined .
Synthesis Analysis
The synthesis of these compounds involves heating of 7,8-diamino-1,3-dimethylxanthine, which was obtained by the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid, with hydrochloric acid . This reaction yields 2,4,7,9-tetramethylpurino[7,8-g]-6-azapteridine-1,3,8,10(2H,4H,7H,9H)-tetrone in 96% yield . This product is then treated with alkylamines to give 3-alkylamino-2-alkylcarbamoyl-6,8-dimethyl[1,2,4]triazino[3,2-f]purine-7,8(6H,8H)-diones .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid, followed by heating with hydrochloric acid . The product of this reaction is then treated with alkylamines .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Zagórska et al. (2016) focused on the synthesis of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, evaluating their serotonin receptor affinity and phosphodiesterase inhibitor activity. This research highlights the importance of fluorinated derivatives in developing potential antidepressant and anxiolytic agents, demonstrating the compound's role in enhancing pharmacological properties (Zagórska et al., 2016).
Molecular Structure and Characterization
Hwang et al. (2017) detailed the optimized synthesis, molecular structure, and characterization of benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione. Their work provides a foundation for understanding the structural properties of these compounds and their potential applications in scientific research, especially in the context of molecular design and pharmacological exploration (Hwang et al., 2017).
Anticancer, Anti-HIV-1, and Antimicrobial Activity
Ashour et al. (2012) explored the synthesis of triazino and triazolo[4,3-e]purine derivatives, assessing their in vitro anticancer, anti-HIV, and antimicrobial activities. This study illustrates the compound's potential in developing new therapeutic agents targeting multiple diseases, underscoring the versatility of purine derivatives in medicinal chemistry (Ashour et al., 2012).
Herbicidal Activities
In the field of agriculture, Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, including derivatives that exhibit significant herbicidal activities. This research expands the application of fluorinated purine derivatives beyond pharmacology, demonstrating their utility in developing new herbicides (Huazheng, 2013).
Direcciones Futuras
While the future directions for this specific compound are not outlined in the available resources, the general interest in the synthesis of derivatives of this ring system results from the fact that certain fused xanthines, with theophylline as the prototype, were reported to inhibit many of the pharmacological and physiological effects of adenosine, by acting as competitive antagonists at A1- and A2-adenosine receptor subtypes . This suggests potential avenues for future research and development.
Propiedades
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c1-10-8-23-13-14(19-16(23)22(3)20-10)21(2)17(26)24(15(13)25)9-11-4-6-12(18)7-5-11/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVFZWFUHWPZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

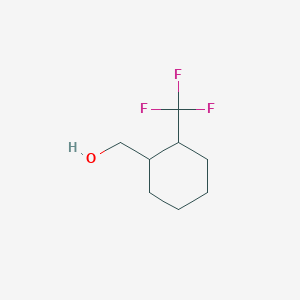
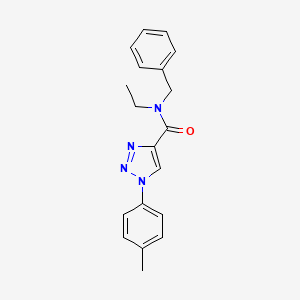
![(E)-4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one](/img/structure/B2770539.png)
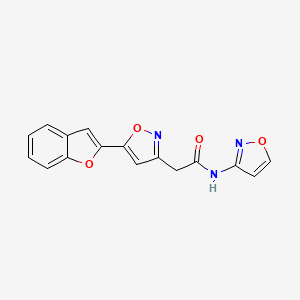
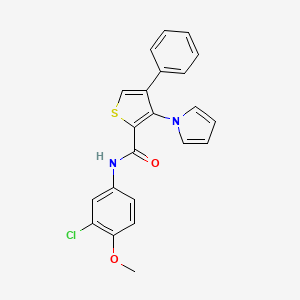

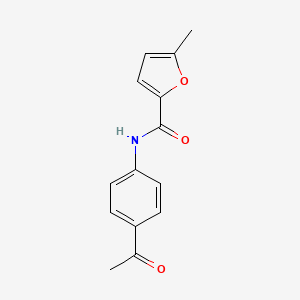

![2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2770549.png)
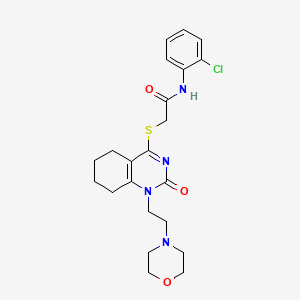
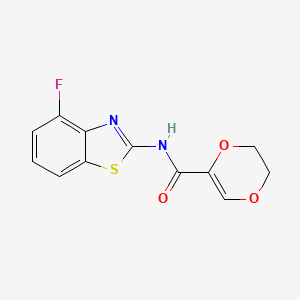
![2-Cyclopropyl-5-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2770552.png)

![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2770557.png)